molecular formula C7H9NO3S B1493718 Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate CAS No. 20737-48-8

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Cat. No. B1493718
CAS RN: 20737-48-8
M. Wt: 187.22 g/mol
InChI Key: XYSFQGYOGXKLQW-UHFFFAOYSA-N
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Patent
US07893060B2

Procedure details

To a solution of thioacetamide (17.2 g, 0.229 mol) in toluene (130 mL) was added diethyl bromomalonate (55.0 g, 0.230 mol) and the mixture heated at reflux for 3 h. The reaction mixture was cooled to RT, filtered through Celite, then concentrated in vacuo. The resultant solid was triturated with hexane to give the title compound as a yellow solid (11.0 g, 26%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Br[CH:6]([C:12](OCC)=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>C1(C)C=CC=CC=1>[CH2:10]([O:9][C:7]([C:6]1[S:3][C:1]([CH3:2])=[N:4][C:12]=1[OH:13])=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
55 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.